molecular formula C24H27NO6S B613540 Fmoc-Cys(t-butylcarboxymethyl)-OH CAS No. 269730-62-3

Fmoc-Cys(t-butylcarboxymethyl)-OH

Cat. No. B613540
CAS RN: 269730-62-3
M. Wt: 457.55
InChI Key: NLQIBSKINOPHNA-FQEVSTJZSA-N
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Description

“Fmoc-Cys(t-butylcarboxymethyl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The Fmoc group acts as a protecting group for the amino group, while the t-butylcarboxymethyl group protects the thiol group of cysteine .


Synthesis Analysis

The synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves the use of Fmoc/tBu solid-phase synthesis . This method allows the use of an excess of reagents to achieve quantitative yields . The t-butyl carbocation is one of the most stable among common alkyl or aryl groups, which allows it to alkylate electron-rich peptide moieties .


Molecular Structure Analysis

The molecular structure of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves a solid polymeric protecting group, which is part of the Fmoc/tBu solid-phase synthesis method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” include the protection and subsequent deprotection of the cysteine thiol group . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Cys(t-butylcarboxymethyl)-OH is widely used in Solid Phase Peptide Synthesis (SPPS), a method for the production of peptides . SPPS allows for the use of an excess of reagents to achieve quantitative yields . This compound plays a crucial role in the synthesis process, particularly in the formation of peptide bonds .

Biological Research

This compound is used in the synthesis of peptides that have various biological activities. These synthetic peptides are used in different studies such as cell signaling, development of epitope-specific antibodies, and in cell-biology . They are also used as biomarkers for diseases .

Drug Development

Peptides synthesized using Fmoc-Cys(t-butylcarboxymethyl)-OH are important in the development of new drugs . These peptides can exhibit several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant effects , making them valuable in therapeutic applications.

Materials Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . The use of Fmoc-Cys(t-butylcarboxymethyl)-OH in peptide synthesis contributes to the development of these self-assembling peptides.

Green Chemistry

The use of Fmoc-Cys(t-butylcarboxymethyl)-OH in peptide synthesis is part of an effort to green the SPPS protocols . By introducing more sustainable alternatives to the most common reagents and solvents, the Process Mass Intensity (PMI) of peptide synthesis can be reduced .

Mechanistic Studies

The cleavage of t-butyl and Boc protecting groups in Fmoc-Cys(t-butylcarboxymethyl)-OH leads to the formation of t-butyl cations by a SN1 reaction . Studying these reactions can provide insights into the mechanisms of peptide synthesis .

Future Directions

The future directions for “Fmoc-Cys(t-butylcarboxymethyl)-OH” and similar compounds lie in their applications in peptide and protein science . Increasingly sophisticated strategies for the protection and deprotection of cysteine are being developed, which will facilitate the synthesis of complex peptides and proteins .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQIBSKINOPHNA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746297
Record name S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(t-butylcarboxymethyl)-OH

CAS RN

269730-62-3
Record name S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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